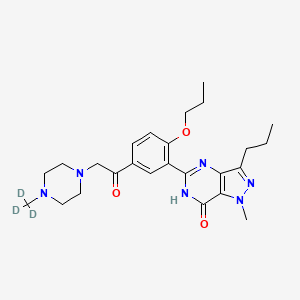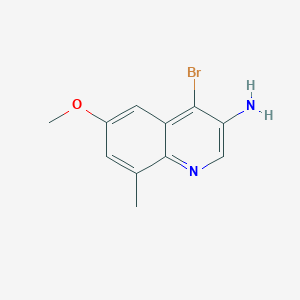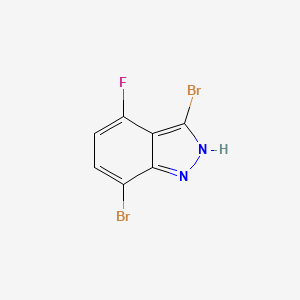
3,7-dibromo-4-fluoro-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-dibromo-4-fluoro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound adds to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dibromo-4-fluoro-2H-indazole can be achieved through various synthetic routes. One common method involves the halogenation of 2H-indazole derivatives. For example, the bromination of 4-fluoro-2H-indazole using bromine or N-bromosuccinimide (NBS) can yield this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-dibromo-4-fluoro-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted indazole derivatives, while oxidation reactions can produce indazole-quinones.
Applications De Recherche Scientifique
3,7-dibromo-4-fluoro-2H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 3,7-dibromo-4-fluoro-2H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound towards its target. The exact pathways involved can vary and are often studied through molecular docking and biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-fluoro-2H-indazole: Lacks the bromine atoms, resulting in different reactivity and biological activity.
3,7-dibromo-2H-indazole: Lacks the fluorine atom, which can affect its electronic properties and interactions.
3-bromo-4-fluoro-2H-indazole: Contains only one bromine atom, leading to different substitution patterns and reactivity.
Uniqueness
3,7-dibromo-4-fluoro-2H-indazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s potential as a versatile building block in synthetic chemistry and drug design .
Propriétés
Formule moléculaire |
C7H3Br2FN2 |
|---|---|
Poids moléculaire |
293.92 g/mol |
Nom IUPAC |
3,7-dibromo-4-fluoro-2H-indazole |
InChI |
InChI=1S/C7H3Br2FN2/c8-3-1-2-4(10)5-6(3)11-12-7(5)9/h1-2H,(H,11,12) |
Clé InChI |
UIOAUGDPOLHKAS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(NN=C2C(=C1)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
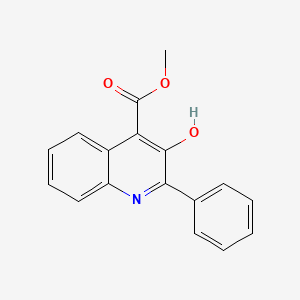
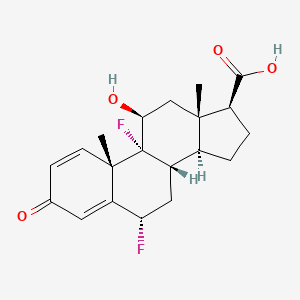
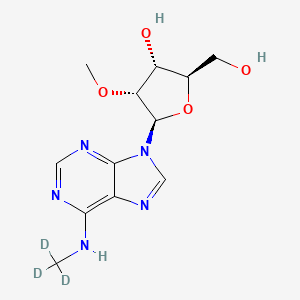

![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)
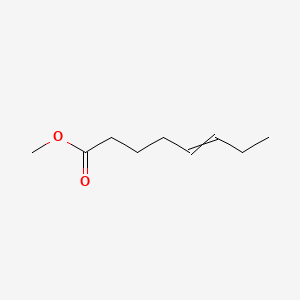

![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
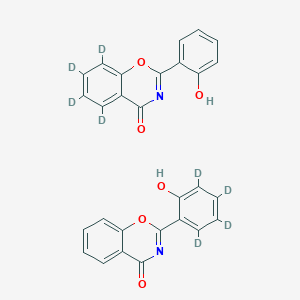
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13841348.png)
![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
